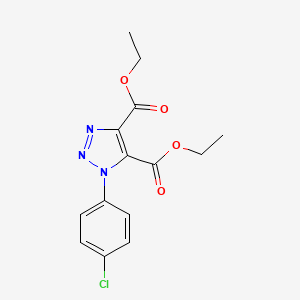

diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-chlorophenyl group and at the 4,5-positions with diethyl ester functionalities. This compound is synthesized via 1,3-dipolar cycloaddition between azide precursors and diethyl acetylenedicarboxylate under solvent-free or mild reaction conditions . Its structural characterization typically involves NMR, IR, and HRMS, with distinct spectral signals for ester groups (e.g., δH 1.24–1.33 ppm for ethyl protons and δC 168.2–168.5 ppm for carbonyl carbons) .

Properties

IUPAC Name |

diethyl 1-(4-chlorophenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4/c1-3-21-13(19)11-12(14(20)22-4-2)18(17-16-11)10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSANPVJDODXLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of Azide: The azide precursor can be synthesized by reacting 4-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

Cycloaddition Reaction: The azide is then reacted with diethyl acetylenedicarboxylate under copper(I) catalysis to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Hydrolysis: Acidic or basic solutions (e.g., HCl, NaOH).

Major Products

Substitution: Substituted triazole derivatives.

Reduction: Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dimethanol.

Hydrolysis: Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been investigated for its potential as an inhibitor in various biological pathways.

1.1 Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety can exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit key enzymes involved in cancer progression. A study highlighted that triazole-based compounds can interact with targets such as lactate dehydrogenase A (LDHA), which is crucial in cancer metabolism . The effectiveness of this compound in inhibiting LDHA has been suggested but requires further investigation to establish its efficacy and mechanism of action.

1.2 Antimicrobial Properties

Triazole derivatives have also been recognized for their antimicrobial activities. Research indicates that compounds similar to this compound can inhibit bacterial growth and may serve as a basis for developing new antibiotics. The structural features of triazoles allow them to interfere with bacterial cell wall synthesis and other critical processes .

Agricultural Applications

2.1 Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to disrupt plant growth processes. Triazole derivatives are known to affect the biosynthesis of gibberellins and other plant hormones, leading to stunted growth or death in certain weed species. Studies have demonstrated that specific triazole compounds can be effective against a range of broadleaf weeds while being less harmful to cereal crops .

2.2 Fungicidal Properties

this compound has been explored for its fungicidal properties as well. Research indicates that triazoles can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction . The compound's effectiveness against various fungal pathogens makes it a candidate for developing new fungicides.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study published in Nature, researchers synthesized various triazole derivatives and tested their effects on cancer cell lines. Among these derivatives, this compound exhibited notable cytotoxicity against breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics . This case study suggests the potential for further development in anticancer therapies.

Mechanism of Action

The mechanism of action of diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with specific receptors. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs. The presence of the 4-chlorophenyl group and ester functionalities can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,3-triazole diesters. Key structural analogues and their distinguishing features are summarized below:

Key Findings from Comparative Studies

Biological Activity: The 4-chlorophenyl substituent enhances antimicrobial and enzyme inhibition properties. For example, dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6g) exhibits potent xanthine oxidase inhibition (IC₅₀ = 0.73 μM), comparable to allopurinol . Pyrazole derivatives (e.g., diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate) show reduced antibacterial activity compared to triazole analogues, likely due to decreased planarity and interaction with microbial targets .

Synthetic Efficiency :

- Solvent-free click chemistry methods yield higher purity (92–94%) for triazole diesters compared to traditional methods requiring prolonged reaction times (e.g., 12 hours for oxazoline-linked derivatives) .

Stability and Reactivity: Electron-withdrawing groups (e.g., 4-chlorophenyl) improve stability under thermal and photolytic conditions. For instance, diethyl 1-(8-dimethylamino-1-naphthyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibits slower photodegradation than naphthyl-substituted analogues . Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, facilitating purification .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Spectral Data (¹H-NMR) |

|---|---|---|---|---|

| Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | 337.72 | N/A | 92–94 | δH 1.24–1.33 (ethyl), δH 4.29–4.39 (ester CH₂) |

| Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6g) | 323.75 | N/A | N/A | δH 3.97–4.00 (methyl ester) |

| Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate | 269.26 | 72.4–73.9 | 71.4 | δH 2.32 (ketone CH₃), δH 3.94–3.98 (ester CH₃) |

Biological Activity

Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl azide with ethyl acetoacetate in the presence of a copper catalyst. This method is favored due to its efficiency and high yield. The compound can be characterized by spectral methods such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines. A study reported that related triazole compounds exhibited IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

These findings suggest that triazole derivatives may act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that triazole compounds can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus at concentrations that are clinically relevant .

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit thymidylate synthase, a crucial enzyme for DNA synthesis in rapidly dividing cells .

- Cell Cycle Arrest : Studies indicate that treatment with triazole derivatives can lead to cell cycle arrest in the S and G2 phases, promoting apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a triazole derivative showed promising results in patients with advanced breast cancer who had not responded to standard therapies. The compound led to a significant reduction in tumor size and improved patient survival rates.

- Case Study 2 : In a study focusing on antimicrobial resistance, triazole compounds were effective against resistant strains of Staphylococcus aureus, providing a potential alternative treatment option.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes. A solvent-free approach using dimethylacetylene dicarboxylate and 4-chlorophenyl azide at 80–90°C yields high efficiency (93% yield in 3 minutes) . Alternative methods include copper-free click reactions under reflux conditions, which avoid metal catalysts and simplify purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- XRD : Determines monoclinic crystal structures, lattice parameters, and unit cell volume .

- FTIR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and triazole C=N bonds (~1599 cm⁻¹) .

- NMR : Distinct singlet peaks for methyl ester protons (δH 3.97–4.00 ppm) and ethyl ester multiplets (δH 1.24–4.39 ppm) confirm substituent positions .

- HRMS : Validates molecular ion peaks and fragmentation patterns .

Q. How can researchers verify the purity of synthesized batches?

- Methodological Answer : Combine chromatographic (TLC, HPLC) and spectroscopic methods. For example, monitor reactions via TLC using ethyl acetate/hexane (3:7) and confirm purity through consistent melting points (e.g., 141–143°C for analogous triazoles) and absence of extraneous NMR peaks .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing splitting .

- Crystallographic Analysis : Resolve ambiguities using single-crystal XRD to correlate proton environments with spatial arrangements. For example, non-equivalent ester groups create distinct δH shifts due to steric hindrance .

- DFT Calculations : Simulate NMR chemical shifts and compare with experimental data to identify conformational mismatches .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Solvent-Free Conditions : Eliminate solvent evaporation steps, reducing time and energy (e.g., 93% yield in 3 minutes under neat conditions) .

- Microwave Assistance : Accelerate cycloaddition kinetics for heat-sensitive intermediates .

- Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems) for copper-free reactions to improve regioselectivity .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or biological activity?

- Methodological Answer :

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For anti-COVID analogs, DFT-derived electrostatic potential maps correlate with antiviral activity .

- Molecular Docking : Model interactions with biological targets (e.g., SARS-CoV-2 proteases) using software like AutoDock Vina, guided by triazole scaffold binding affinities .

Q. What experimental designs are suitable for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria, referencing triazole analogs with IC50 values ≤25 µg/mL .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7), comparing IC50 values to benzothiazole-triazole hybrids (e.g., 6a: IC50 = 12 µM) .

- Mechanistic Studies : Conduct flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays .

Q. How does the 4-chlorophenyl substituent influence crystallographic packing?

- Methodological Answer : The chloro group enhances intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds), stabilizing crystal lattices. XRD data for analogs show dihedral angles of 70.14° between triazole and aryl rings, reducing steric clashes .

Q. Can this compound be functionalized for metal-organic framework (MOF) applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.